molecular formula C15H10ClFN4S B12038616 5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-39-9

5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12038616
CAS No.: 478255-39-9
M. Wt: 332.8 g/mol
InChI Key: MQFHFCCNJNMXCC-GIJQJNRQSA-N
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Description

5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. It is synthesized via the condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 3-fluorobenzaldehyde under acidic conditions, a method consistent with analogous triazole-Schiff base syntheses . The compound features:

  • 3-Fluorobenzylidene moiety: Introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
  • Triazole-thiol core: Provides a rigid planar structure conducive to π-π stacking and hydrogen bonding, critical for biological interactions.

The compound’s IUPAC name and synonyms are well-documented in chemical databases, confirming its structural identity .

Properties

CAS No.

478255-39-9

Molecular Formula

C15H10ClFN4S

Molecular Weight

332.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClFN4S/c16-12-5-2-4-11(8-12)14-19-20-15(22)21(14)18-9-10-3-1-6-13(17)7-10/h1-9H,(H,20,22)/b18-9+

InChI Key

MQFHFCCNJNMXCC-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Triazole-Thiol Core

The triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. A representative method involves:

  • Hydrazide Preparation : 3-Chlorophenylacetic hydrazide is treated with carbon disulfide (CS₂) in ethanolic potassium hydroxide to form a dithiocarbazate.

  • Cyclization : Heating the dithiocarbazate under alkaline conditions (e.g., NaOH/EtOH) induces ring closure, yielding 5-(3-chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

  • Solvent: Ethanol or water

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 45–68%

Schiff Base Formation

The amino group of the triazole reacts with 3-fluorobenzaldehyde to form the benzylideneamino moiety:

4-Amino-triazole-thiol+3-FluorobenzaldehydeAcOH, refluxTarget Compound\text{4-Amino-triazole-thiol} + \text{3-Fluorobenzaldehyde} \xrightarrow{\text{AcOH, reflux}} \text{Target Compound}

Optimized Parameters :

  • Catalyst : Glacial acetic acid (2–3 equiv)

  • Solvent : Methanol or ethanol

  • Temperature : Reflux (78–85°C)

  • Time : 3–4 hours

  • Yield : 70–89%

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines triazole formation and Schiff base condensation in a single reactor:

  • Procedure : Mix 3-chlorophenylacetic hydrazide, CS₂, and 3-fluorobenzaldehyde in HMPA with K₂CO₃.

  • Conditions :

    • Temperature: 80°C

    • Time: 24 hours

    • Yield: 71–80%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Setup : Milestone Flexi Wave system

  • Conditions :

    • Solvent: i-Propanol

    • Temperature: 120°C

    • Time: 20–30 minutes

    • Yield: 85–92%

Reaction Optimization and Challenges

Solvent Effects

SolventYield (%)Purity (%)
Ethanol7598
HMPA8095
Acetonitrile6897

Polar aprotic solvents like HMPA enhance reactivity but require careful handling due to toxicity.

Catalytic Additives

  • Base Catalysts : K₂CO₃ or NaOH improves cyclization efficiency.

  • Acidic Catalysts : Acetic acid accelerates Schiff base formation.

Characterization and Validation

Spectroscopic Data

  • IR (cm⁻¹) : 3329 (N–H), 2575 (S–H), 1618 (C=N).

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.78 (Ar–H), 13.98 (S–H).

  • Elemental Analysis : C 53.42%, H 5.30%, N 28.32% (Calcd: C 53.28%, H 5.23%, N 28.21%).

Purity Assessment

  • HPLC : ≥95% purity (C18 column, acetonitrile/water).

  • Melting Point : 210–212°C.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Reagent Recovery : Ethanol and HMPA are distilled and reused.

  • Waste Management : CS₂ and KOH byproducts neutralized with acetic acid.

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Conventional70–756–8 hoursModerate
One-Pot8024 hoursHigh
Microwave85–9230 minutesLimited

Microwave synthesis offers the highest efficiency but requires specialized equipment.

Recent Advancements

Green Chemistry Approaches

  • Solvent-Free Reactions : Mechanochemical grinding of solid reactants achieves 78% yield.

  • Biocatalysts : Lipase-mediated condensation reduces waste generation.

Computational Modeling

DFT studies predict optimal reaction pathways, reducing experimental trial-and-error .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The azomethine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Additionally, it can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents. Key analogs and their features are summarized below:

Compound Name Substituents Key Structural Features Notable Properties Reference
Target Compound 3-Chlorophenyl, 3-fluorobenzylidene Electron-withdrawing Cl (meta) and F (meta) Enhanced polarity; potential antimicrobial activity inferred from analogs
CP 55 4-(Trifluoromethyl)phenyl, 3-bromobenzylidene CF₃ (strong electron-withdrawing), Br (halogen) High reactivity in cross-coupling reactions; improved inhibitory activity in enzyme assays
Compound 9d 4-Methoxybenzylidene, naphthalen-2-yloxy OMe (electron-donating), naphthyl (bulky) Higher melting point (177–178°C); potential for π-π interactions due to naphthyl group
Compound 11c 3-Nitrobenzylidene, naphthalen-2-yloxy NO₂ (strong electron-withdrawing) Lower solubility in polar solvents; used in high-throughput antibacterial screens
5-(2,4-Dichlorophenyl)-4-((2-fluorobenzylidene)amino) analog 2,4-Dichlorophenyl, 2-fluorobenzylidene Cl (ortho/para), F (ortho) Increased steric hindrance; altered binding affinity in receptor models

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃, halogens) improve thermal stability but may reduce solubility.
  • Bulkier substituents (e.g., naphthyl) increase melting points and influence crystal packing .
  • Halogen positioning : Meta-substituted halogens (as in the target compound) balance electronic effects better than ortho/para positions .

Trends :

  • Yields for Schiff base triazoles typically range from 68% to 85% , depending on aldehyde reactivity and catalyst efficiency.
  • Electron-deficient aldehydes (e.g., nitro-substituted) often require longer reaction times but achieve higher yields due to faster imine formation .

Stability and Industrial Relevance

  • Photostability : Polystyrene films containing triazole-thiols with methoxy or nitro groups exhibit UV stability >500 h, suggesting the target compound’s fluorinated analog may perform similarly .
  • Cost : Analogs with complex substituents (e.g., 3-nitrobenzylidene) are priced at $498.16/5 mg , highlighting the cost-effectiveness of simpler derivatives like the target compound .

Biological Activity

5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a triazole ring and a thiol group. This compound has been investigated for various biological activities, particularly its antimicrobial and antifungal properties, making it a candidate for drug development.

The molecular formula of 5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is C15H10ClFN4S with a molecular weight of approximately 332.8 g/mol. The presence of the triazole ring is crucial as it contributes to the compound's biological activity by allowing interaction with various molecular targets within biological systems.

PropertyValue
Molecular FormulaC15H10ClFN4S
Molecular Weight332.8 g/mol
CAS Number478254-65-8
IUPAC Name3-(3-chlorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Triazole derivatives are known for their effectiveness against bacteria and fungi due to their ability to inhibit specific enzymes critical for microbial survival.

  • Mechanism of Action : The compound likely interacts with key enzymes such as:
    • β-ketoacyl-acyl carrier protein synthase III (FabH)
    • β-ketoacyl ACP synthase I (KasA)
    These enzymes are vital in fatty acid biosynthesis in bacteria, making them promising targets for antimicrobial agents .
  • Efficacy : In studies, derivatives of triazole compounds have shown minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. The triazole structure is well-known for its role in inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Study on Antitubercular Activity

A notable study explored the anti-tubercular properties of triazole derivatives, including our compound of interest. It demonstrated promising activity against Mycobacterium tuberculosis (MTB), particularly multi-drug-resistant strains. The study utilized the resazurin microtiter assay method to assess efficacy:

  • Results : The compound exhibited anti-TB activity at concentrations as low as 5.5 µg/mL against H37Rv strains and up to 11 µg/mL against MDR strains .

Structure-Bioactivity Relationship

The relationship between the structure of triazole compounds and their biological activity has been extensively studied. Variations in substituents on the thiol group or the aromatic rings can significantly affect the binding affinity to target enzymes and thus influence antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is synthesized via a two-step process:

Formation of the triazole-thiol core : 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is prepared by cyclizing thiosemicarbazide derivatives under reflux in ethanol or methanol.

Schiff base condensation : The thiol intermediate reacts with 3-fluorobenzaldehyde in acidic (e.g., acetic acid) or basic (e.g., KOH/ethanol) conditions. The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

  • Critical Parameters : Solvent polarity, reaction time (12–24 hours), and temperature (60–80°C) influence yields (typically 65–80%).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the Schiff base linkage (imine proton at δ 8.2–8.5 ppm; aromatic protons for fluorophenyl and chlorophenyl groups).
  • FT-IR : Identify ν(N–H) at ~3200 cm⁻¹ (triazole), ν(C=N) at ~1600 cm⁻¹ (Schiff base), and ν(S–H) at ~2550 cm⁻¹ (thiol).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Q. How does the thiol group influence reactivity?

  • Methodological Answer : The thiol (–SH) group enables:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions (NaOH/EtOH) to form thioethers (yields: 75–85%).
  • Oxidation : Forms disulfide bonds (S–S) with H₂O₂ or I₂ (yields: 60–70%) .
    • Electronic Effects : Electron-withdrawing substituents (e.g., 3-Cl, 3-F) enhance thiol acidity, facilitating nucleophilic reactions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Methodological Answer :

  • Key Substituents :
SubstituentImpact on Activity
3-Cl (phenyl)Enhances lipophilicity, improving membrane permeability.
3-F (benzylidene)Increases electronegativity, stabilizing target binding via halogen bonds.
  • Analog Comparisons : Replace 3-fluorobenzylidene with 4-fluorobenzylidene ( ) reduces antimycobacterial activity by 40%, highlighting positional sensitivity .
    • Computational Validation : Use molecular docking (AutoDock Vina) to simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :

  • Purity Assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% may skew MIC values.
  • Isomerization Control : Monitor E/Z isomerization (UV-Vis at 365 nm; Φ = 0.32 for E→Z) to ensure consistency in bioassays .
  • Standardized Assays : Use CLSI guidelines for antimicrobial testing; report IC50 values with 95% confidence intervals .

Q. What advanced strategies improve stability under experimental conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C; UV exposure (254 nm) cleaves C–S bonds (Φ = 0.12) .
  • Oxidative Stability : Add antioxidants (e.g., BHT) to DMSO stock solutions; monitor via TLC (Rf shift indicates degradation).
  • pH-Dependent Stability : In aqueous buffers (pH 7.4), the thiol group oxidizes to sulfonic acid after 48 hours; use fresh preparations .

Q. Which computational models predict its pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA: 85 Ų; LogP: 2.8) but poor blood-brain barrier penetration.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap: 4.3 eV) to assess redox reactivity .

Data Contradiction Analysis

  • Example : A study reports MIC = 8 µg/mL against S. aureus, while another finds MIC = 32 µg/mL.
    • Resolution :

Check solvent used (DMSO vs. saline affects solubility).

Confirm inoculum size (1×10⁵ vs. 1×10⁶ CFU/mL alters results).

Validate compound stereochemistry (E/Z ratio affects membrane interaction) .

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